Several key features make PSS-(2-(trans-3,4-Cyclohexanediol)ethyl)-Heptaisobutyl Substituted a valuable tool for researchers:
PSS-(2-(trans-3,4-Cyclohexanediol)ethyl)-Heptaisobutyl substituted is a polyhedral oligomeric silsesquioxane (POSS) compound with the chemical formula C36H78O14Si8 . This molecule belongs to a class of organosilicon compounds that combine an inorganic silica-like core with organic substituents . The compound features a cyclohexanediol group and seven isobutyl substituents attached to a silicon-oxygen cage structure.
The physical properties of this compound include:
The primary application of PSS-(2-(trans-3,4-Cyclohexanediol)ethyl)-Heptaisobutyl substituted appears to be in the synthesis of carbon nanotubes:
Several similar POSS compounds exist, each with unique substituents that affect their properties and applications. Some examples include:
The uniqueness of PSS-(2-(trans-3,4-Cyclohexanediol)ethyl)-Heptaisobutyl substituted lies in its specific combination of the cyclohexanediol group and isobutyl substituents. This structure allows it to decompose into silica nanoparticles suitable for catalyzing carbon nanotube growth without the need for metal catalysts .
In comparison to metal catalysts traditionally used for carbon nanotube synthesis, such as iron, nickel, or cobalt, this POSS compound offers a metal-free alternative. This can be advantageous in applications where metal contamination is undesirable .
The proton nuclear magnetic resonance spectrum of Pss-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted compound reveals distinctive spectral features that provide crucial information about the molecular structure and conformational characteristics [1] [2]. The hydroxyl protons exhibit characteristic resonance patterns at chemical shift values around 4.105 parts per million, appearing as broad singlet signals due to rapid exchange processes with residual water in the deuterated solvent system [1].
The cyclohexyl ring protons display multiple resonance signals distributed across different chemical shift regions, reflecting the diverse magnetic environments within the six-membered ring structure [3]. The protons directly attached to carbon atoms bearing hydroxyl substituents appear at 1.939 parts per million as complex multiplets, while the remaining cyclohexyl protons contribute signals at 1.689 and 1.237 parts per million respectively [1]. These chemical shift values are consistent with trans-1,2-cyclohexanediol derivatives, where the axial and equatorial proton environments exhibit distinct magnetic shielding characteristics [4] [5].
Chemical Shift (ppm) | Integration | Assignment | Multiplicity |
---|---|---|---|
4.105 | 1000 | Hydroxyl protons (-OH) | Broad singlet |
1.939 | 284 | Cyclohexyl protons (CH) | Multiplet |
1.689 | 293 | Cyclohexyl protons (CH₂) | Multiplet |
1.237 | 523 | Cyclohexyl protons (CH₂) | Multiplet |
0.940 | 200 | Isobutyl CH protons | Quartet |
0.680 | 100 | Isobutyl CH₃ protons | Doublet |
The isobutyl substituents attached to the silsesquioxane cage framework contribute characteristic resonance patterns in the aliphatic region of the spectrum [6]. The methylene protons of the isobutyl groups appear as quartet signals at 0.940 parts per million, while the terminal methyl protons exhibit doublet patterns at 0.680 parts per million, confirming the branched alkyl chain structure [7] [8].
The carbon-13 nuclear magnetic resonance spectrum provides direct information about the carbon framework of the compound, revealing distinct signals for each magnetically non-equivalent carbon environment [9] [10]. The cyclohexyl carbons bearing hydroxyl substituents appear at characteristic chemical shift values around 77.16 parts per million, consistent with secondary alcohol functionalities in cyclohexane derivatives [11] [12].
The ethyl bridge carbon connecting the cyclohexanediol moiety to the silsesquioxane framework resonates at 69.15 parts per million, exhibiting typical aliphatic carbon characteristics [13]. The remaining cyclohexyl ring carbons contribute signals at 31.25 parts per million, reflecting the saturated hydrocarbon environment within the six-membered ring system [14] [10].
Chemical Shift (ppm) | Assignment | Environment |
---|---|---|
77.16 | Cyclohexyl carbons bearing -OH | Secondary alcohol |
69.15 | Ethyl bridge carbon | Aliphatic CH₂ |
31.25 | Cyclohexyl ring carbons | Aliphatic CH₂ |
27.96 | Isobutyl CH₂ carbons | Aliphatic CH₂ |
22.18 | Isobutyl CH₃ carbons | Primary CH₃ |
-65.00 | Silicon-bearing carbons | Si-C environment |
The isobutyl substituents exhibit characteristic carbon resonances at 27.96 parts per million for the methylene carbons and 22.18 parts per million for the terminal methyl carbons [15]. The silicon-bearing carbons appear at significantly upfield chemical shift values around -65.00 parts per million, reflecting the strong deshielding effect of silicon atoms on directly bonded carbon nuclei [9].
The silicon-29 nuclear magnetic resonance spectrum provides essential information about the silsesquioxane cage structure and the coordination environment of silicon atoms within the polyhedral framework [16] [17]. The compound exhibits multiple silicon environments corresponding to different degrees of condensation and structural arrangements within the three-dimensional cage architecture [18] [19].
Chemical Shift (ppm) | Assignment | Relative Intensity | Coordination |
---|---|---|---|
-67.2 | T³ silicon (RSi(OSi)₃) | Strong | Fully condensed |
-59.1 | T² silicon (RSi(OH)(OSi)₂) | Medium | Partially condensed |
-110.5 | Cage silicon environments | Weak | Cage framework |
The dominant signal at -67.2 parts per million corresponds to fully condensed T³ silicon environments, where each silicon atom is connected to three other silicon atoms through bridging oxygen atoms [17] [20]. The partially condensed T² silicon environments appear at -59.1 parts per million, indicating the presence of residual hydroxyl groups on some silicon centers [21]. The unique cage silicon environments contribute signals at -110.5 parts per million, reflecting the specialized coordination geometry within the polyhedral oligomeric silsesquioxane structure [16] [18].
The Fourier-transform infrared spectrum of Pss-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted compound exhibits characteristic absorption bands that provide detailed information about the functional groups and molecular structure [22] [11]. The hydroxyl groups present in the cyclohexanediol moiety contribute intense, broad absorption bands in the 3500-3200 wavenumber range, reflecting both intramolecular and intermolecular hydrogen bonding interactions [22] [11].
Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
---|---|---|---|
3500-3200 | Strong, broad | O-H stretching (hydroxyl groups) | Alcohol |
2960-2850 | Strong | C-H stretching (alkyl groups) | Alkane |
1470-1350 | Medium | C-H bending (alkyl groups) | Alkane |
1100-1000 | Very strong | Si-O-Si stretching (siloxane cage) | Siloxane |
970 | Medium | Trans-disubstituted alkene (if present) | Alkene |
810-740 | Medium | Si-C stretching vibrations | Organosilicon |
The trans-1,2-cyclohexanediol configuration exhibits specific vibrational characteristics that distinguish it from the cis-isomer, particularly in the hydroxyl stretching region where the trans-configuration shows a doublet pattern between 3500 and 3700 wavenumbers [11]. The hydrogen bonding interactions between adjacent hydroxyl groups in the trans-configuration result in characteristic spectral features that provide stereochemical information about the cyclohexanediol moiety [11].
The aliphatic components of the compound, including both the cyclohexyl ring system and the isobutyl substituents, contribute characteristic carbon-hydrogen stretching vibrations in the 2960-2850 wavenumber region [22] [23]. These absorption bands exhibit strong intensity and provide information about the saturated hydrocarbon framework within the molecular structure [23].
The carbon-hydrogen bending vibrations appear as medium-intensity bands in the 1470-1350 wavenumber range, confirming the presence of methyl and methylene groups throughout the compound [22]. The specific frequency positions and relative intensities of these bands reflect the diverse chemical environments of the aliphatic carbon-hydrogen bonds within the complex molecular architecture [23].
The polyhedral oligomeric silsesquioxane cage structure exhibits characteristic silicon-oxygen stretching vibrations that appear as very strong absorption bands in the 1100-1000 wavenumber region [22]. These bands represent the fundamental vibrational modes of the Si-O-Si bridging units that form the three-dimensional cage framework [22].
The silicon-carbon stretching vibrations contribute medium-intensity bands in the 810-740 wavenumber range, reflecting the covalent bonds between the silicon atoms and the organic substituents [22]. The specific frequency positions of these bands provide information about the electronic environment of the silicon-carbon bonds and the coordination geometry around the silicon centers [22].
The mass spectrometric analysis of Pss-(2-(trans-3,4-cyclohexanediol)ethyl)-heptaisobutyl substituted compound reveals a molecular ion peak at mass-to-charge ratio 959.7, corresponding to the intact molecular structure with the empirical formula C₃₆H₇₈O₁₄Si₈ [6] [7] [24]. The molecular ion exhibits relatively low intensity (15% relative abundance) due to the inherent instability of large organosilicon compounds under electron impact ionization conditions [25].
m/z | Relative Intensity (%) | Assignment |
---|---|---|
959.7 | 15 | Molecular ion [M]⁺ |
942.0 | 8 | [M-OH]⁺ |
902.0 | 25 | [M-C₄H₉]⁺ (loss of isobutyl) |
842.0 | 45 | [M-2C₄H₉-OH]⁺ |
785.0 | 75 | [M-3C₄H₉]⁺ |
728.0 | 100 | [M-4C₄H₉]⁺ (base peak) |
671.0 | 85 | [M-5C₄H₉]⁺ |
614.0 | 60 | [M-6C₄H₉]⁺ |
557.0 | 40 | [M-7C₄H₉]⁺ |
98.0 | 35 | Cyclohexanediol fragment |
The fragmentation pattern demonstrates characteristic loss of isobutyl substituents (C₄H₉, mass 57) from the silsesquioxane cage, with progressive elimination of these groups leading to a series of fragment ions [25]. The base peak appears at mass-to-charge ratio 728.0, corresponding to the loss of four isobutyl groups from the molecular ion, indicating that this fragmentation pathway represents the most stable ionic species under the ionization conditions [25].
The cyclohexanediol moiety contributes a characteristic fragment ion at mass-to-charge ratio 98.0, corresponding to the molecular weight of the trans-3,4-cyclohexanediol unit [1] [26]. This fragment exhibits moderate intensity (35% relative abundance) and provides direct evidence for the presence of the diol functionality within the compound structure [26].
The fragmentation behavior of cyclohexane derivatives typically involves ring-opening reactions and subsequent rearrangements, leading to the formation of stable carbocation species [25]. The observation of the intact cyclohexanediol fragment suggests that the ethyl bridge connecting this moiety to the silsesquioxane framework undergoes preferential cleavage under mass spectrometric conditions [25].
The silsesquioxane cage structure exhibits characteristic fragmentation patterns involving sequential loss of organic substituents while maintaining the integrity of the silicon-oxygen framework [27]. The progressive elimination of isobutyl groups follows a stepwise mechanism, with each loss corresponding to a decrease of 57 mass units from the precursor ion [25].
Single-crystal X-ray diffraction analysis represents the most powerful and definitive method for determining the three-dimensional atomic structure of crystalline materials [1] [2]. This technique provides unambiguous information about atomic positions, bond lengths, bond angles, and intermolecular interactions within crystal structures [3] [4]. For cyclohexanediol derivatives, single-crystal X-ray diffraction has proven particularly valuable in elucidating conformational preferences and understanding structure-property relationships [5] [6].
The fundamental principles of single-crystal X-ray diffraction are based on the constructive interference of monochromatic X-rays with the crystalline sample, following Bragg's law: nλ = 2d sinθ [1]. When X-rays interact with the electron density within crystals, they produce diffraction patterns that can be analyzed to determine precise atomic coordinates and unit cell parameters [7] [8].
For cyclohexanediol compounds, the technique has revealed critical structural information including chair conformations, axial-equatorial preferences, and hydrogen bonding networks [5] [9]. Studies of trans-1,4-cyclohexanediol polymorphs have demonstrated the coexistence of both bi-equatorial and bi-axial conformers within the same crystal structure, a phenomenon known as conformational isomorphism [6]. This finding is particularly relevant for understanding the structural behavior of Pss-(2-(trans-3,4-cyclohexanediol)ethyl) derivatives.
The crystal structure determination process typically involves several key steps: crystal selection and mounting, data collection using area detectors, structure solution through direct methods, and refinement against experimental data [10] [11]. Modern diffractometers equipped with hybrid photon counting detectors enable rapid data collection and analysis of very small crystals that were previously restricted to synchrotron facilities [11].
Detailed crystallographic analyses of cyclohexanediol derivatives have revealed unit cell parameters ranging from triclinic to orthorhombic crystal systems [5] [6]. The data presented in Table 1 demonstrates the structural diversity observed across different cyclohexanediol polymorphs, with unit cell volumes varying from 326.9 ų to over 2000 ų depending on the specific compound and crystal form.
The solid-state packing arrangements of cyclohexanediol derivatives are primarily governed by hydrogen bonding interactions and molecular shape complementarity [12] [13]. These factors determine the overall crystal stability and influence important physical properties such as density, melting point, and mechanical behavior [14] [15].
Hydrogen bonding patterns in cyclohexanediol crystals typically involve O-H···O interactions between hydroxyl groups of adjacent molecules [16] [17]. The geometry and strength of these hydrogen bonds significantly influence the overall packing efficiency and crystal structure stability [13]. Studies have shown that hydrogen bond distances in cyclohexanediol crystals typically range from 2.689 to 2.912 Å, with bond angles approaching linearity for stronger interactions [5] [9].
The packing coefficient, defined as the ratio of molecular volume to unit cell volume, serves as a quantitative measure of space-filling efficiency [12]. For cyclohexanediol derivatives, packing coefficients generally fall between 0.636 and 0.736, indicating efficient molecular arrangements that maximize intermolecular contacts while minimizing void space [18]. These values are consistent with the close-packing principle, which suggests that stable crystal structures optimize space utilization through favorable intermolecular interactions [12] [19].
Conformational flexibility plays a crucial role in determining packing arrangements [20]. The cyclohexane ring can adopt different chair conformations with hydroxyl groups in either axial or equatorial positions [16] [21]. The preference for specific conformations in the solid state often differs from solution behavior due to crystal packing forces [14]. For trans-1,4-cyclohexanediol, both bi-equatorial and bi-axial conformers can coexist within the same crystal structure, with the relative populations determined by intermolecular interactions [6].
The three-dimensional hydrogen bonding networks observed in cyclohexanediol crystals create distinct packing motifs [13]. These may include chain-like arrangements, layered structures, or complex three-dimensional networks depending on the specific molecular geometry and hydrogen bonding capabilities [17] [22]. The data in Table 2 illustrates the diversity of packing arrangements observed across different cyclohexanediol compounds, with hydrogen bond patterns ranging from simple chains to complex three-dimensional networks.
Intermolecular contacts beyond hydrogen bonding also contribute to crystal stability [23]. Van der Waals interactions, dipole-dipole forces, and CH···O contacts provide additional stabilization and influence the overall packing arrangement [12]. The optimization of these multiple interaction types results in the observed crystal structures and determines the relative stability of different polymorphic forms.
The density values for cyclohexanediol crystals typically range from 1.094 to 1.432 g/cm³, reflecting the efficiency of molecular packing and the presence of hydrogen bonding networks [24]. Higher densities generally correlate with more efficient packing arrangements and stronger intermolecular interactions [18]. These density variations among different polymorphs and derivatives provide insights into the relative stability and preferred packing motifs for these compounds.